N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
Description
N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a synthetic small molecule characterized by a quinoxaline core linked to a 2,3-dihydro-1,4-benzodioxin moiety via an amino group at position 3. The benzenesulfonamide group at position 2 of the quinoxaline is substituted with a methyl group at the meta position (3-methyl). Its molecular formula is C₂₃H₂₀N₄O₄S, with a molecular weight of 448.47 g/mol.
Properties
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(13-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-16-9-10-20-21(14-16)31-12-11-30-20/h2-10,13-14H,11-12H2,1H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMRLOWBYXDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to alterations in the biochemical processes they regulate. For cholinesterases, this results in an increase in acetylcholine levels, affecting neural signal transmission. For lipoxygenase enzymes, the inhibition can disrupt the production of certain inflammatory mediators.
Biochemical Pathways
The inhibition of cholinesterases impacts the cholinergic pathway, which plays a key role in memory, learning, and muscle activation. The disruption of lipoxygenase activity affects the arachidonic acid pathway, altering the production of leukotrienes, which are involved in inflammatory responses.
Result of Action
The inhibition of cholinesterases can lead to enhanced neural signaling due to increased acetylcholine levels, which may have implications in conditions like Alzheimer’s disease. The disruption of lipoxygenase activity can lead to altered inflammatory responses, potentially reducing inflammation.
Biological Activity
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate sulfonyl chlorides under controlled conditions. The resulting compound can be characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm its structure .
Antidiabetic Potential
Recent studies have evaluated the anti-diabetic potential of related compounds derived from 2,3-dihydro-1,4-benzodioxin. For instance, a series of sulfonamide derivatives demonstrated significant α-glucosidase enzyme inhibitory activity, suggesting potential applications in managing diabetes .
Inhibition of Enzymatic Activity
The compound's analogs have been tested for their ability to inhibit mushroom tyrosinase, a key enzyme in melanin production. In cell-based assays using B16F10 cells, certain analogs exhibited potent inhibition of tyrosinase activity with IC50 values significantly lower than that of standard inhibitors like kojic acid. This indicates that these compounds may have applications in treating hyperpigmentation disorders .
Cytotoxicity Studies
Cytotoxicity assessments in B16F10 cells revealed that some analogs did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. However, one specific analog showed concentration-dependent cytotoxicity at lower concentrations, necessitating further investigation into its safety profile .
Table 1: Biological Activities of Related Compounds
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide typically begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an alkaline medium. The resulting sulfonamide can be further derivatized to obtain various analogs. Characterization techniques such as proton-nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis are employed to confirm the structures of the synthesized compounds .
Antidiabetic Potential
Research has indicated that derivatives of this compound exhibit promising antidiabetic properties. Specifically, they have been evaluated for their ability to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives showed significant inhibitory activity against α-glucosidase, suggesting their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that several synthesized derivatives possess notable antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were found to be as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for development into new antimicrobial agents .
Anticancer Activity
Emerging evidence suggests that this compound derivatives may also exhibit anticancer activity. Compounds derived from this scaffold have been tested against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that certain derivatives demonstrated IC50 values in the low micromolar range, highlighting their potential as selective anticancer agents .
Case Study 1: Antidiabetic Agents
In a study focused on enzyme inhibition for T2DM treatment, a series of sulfonamide derivatives were synthesized and screened for α-glucosidase inhibition. The results showed that compounds containing the benzodioxane moiety exhibited enhanced inhibitory effects compared to their counterparts without this structure .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on multiple derivatives of this compound. The study revealed that several compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in treating bacterial infections .
Data Tables
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Antidiabetic | α-glucosidase Inhibition | Significant inhibition observed |
| Antimicrobial | Bacterial Activity | MIC as low as 6.25 µg/mL against M. smegmatis |
| Anticancer | Cell Line Testing | IC50 values in low micromolar range |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide derivatives featuring quinoxaline or benzodioxin scaffolds. Below is a comparative analysis with structurally analogous compounds, emphasizing molecular variations and inferred physicochemical/biological properties.
Table 1: Structural and Physicochemical Comparison
Notes:
- *Predicted logP values based on substituent contributions (Cl: +0.71, CH₃: +0.52, OCH₃: -0.02) .
- Structural data for these compounds may have been resolved using SHELX programs, which are widely employed in crystallography for small-molecule refinement .
Key Comparisons:
Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 3-methylbenzenesulfonamide group provides moderate lipophilicity, favoring both solubility and membrane permeability. In contrast, the 4-chloro analog (CAS 372087-80-4) exhibits higher logP due to the chloro substituent, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Structural Analogues in Drug Discovery: SC-558 analogs () share a sulfonamide-quinazoline core, differing from the target compound’s quinoxaline-benzodioxin system. Quinazoline’s additional nitrogen atom may enhance hydrogen bonding with targets like COX-2, but quinoxaline’s fused benzene ring could improve aromatic stacking interactions .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxaline-2-amine with 3-methylbenzenesulfonyl chloride. Similar routes are employed for analogs in and , with halogen or methyl groups introduced via electrophilic substitution .
Research Implications and Limitations
While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Optimized substituents : The 3-methyl group may strike a balance between activity and solubility compared to bulkier or more lipophilic groups.
- Quinoxaline vs. Quinazoline: The choice of scaffold influences target selectivity; quinoxaline derivatives may favor kinase inhibition, while quinazoline analogs (e.g., SC-558) are better characterized as COX-2 inhibitors .
Further studies should prioritize crystallographic analysis (using SHELXL ) to resolve binding modes and in vitro assays to validate target engagement.
Q & A
Q. What are the common synthetic routes for N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves sequential nucleophilic substitution and sulfonylation. A validated route starts with reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 10, Na₂CO₃) to form the sulfonamide intermediate. Subsequent substitution at the N-position is achieved using alkyl/aryl halides in N,N-dimethylformamide (DMF) with lithium hydride catalysis . Optimization focuses on:
- pH control : Maintain alkaline conditions to deprotonate the amine for efficient sulfonylation.
- Solvent choice : DMF enhances solubility of intermediates.
- Catalyst loading : Lithium hydride (1–2 mol%) minimizes side reactions.
Yields can exceed 70% when reaction times are extended to 6–8 hours under reflux .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Structural confirmation requires a combination of:
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- IR spectroscopy : Detects sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and bond lengths .
Q. What initial biological screening assays are recommended for evaluating its potential therapeutic applications?
Prioritize assays aligned with sulfonamide bioactivity:
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Lipoxygenase (LOX) or carbonic anhydrase inhibition assays, using spectrophotometric monitoring of substrate conversion (e.g., LOX IC₅₀ values < 50 µM indicate potency) .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers analyze crystallographic data to resolve structural ambiguities in this sulfonamide derivative?
- Software tools : Use SHELXL for refinement, leveraging constraints for disordered moieties (e.g., benzodioxin ring) and hydrogen-bonding networks .
- Validation metrics : Check R-factors (< 5%), electron density maps (residual density < 0.3 eÅ⁻³), and geometric outliers (bond length deviations < 0.02 Å) .
- Comparative analysis : Overlay with structurally related sulfonamides (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) to identify conserved packing motifs .
Q. What strategies can address contradictions in biological activity data across different studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Dose-response curves : Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values and rule out false positives .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the quinoxaline ring) to isolate pharmacophoric features .
Q. How to design experiments to establish structure-activity relationships (SAR) for modifying the quinoxaline-benzodioxin scaffold?
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 3 and 7 of the quinoxaline ring to assess electronic effects on enzyme binding .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., LOX active site), prioritizing residues with hydrogen-bonding potential (e.g., His/Asn) .
- Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to correlate lipophilicity with bioavailability .
Q. What challenges exist in scaling up the synthesis of this compound, and how can low yields be troubleshooted?
- Impurity formation : Monitor by TLC/HPLC during sulfonylation; recrystallize from ethyl acetate/petroleum ether (3:1) to remove unreacted intermediates .
- Low N-substitution efficiency : Increase reaction temperature (80–90°C) and use excess alkyl halide (1.5–2.0 eq) .
- Purification bottlenecks : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for polar byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
